2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
2,5-diphenyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-15-13-17(20-14(19-15)11-7-3-1-4-8-11)22-16(18-13)12-9-5-2-6-10-12/h1-10H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDRNZYQUDCYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)N=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00518559 | |
| Record name | 2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34905-96-9 | |
| Record name | 2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with benzoyl chloride in the presence of a base, followed by cyclization with formamide. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole/pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one derivatives. For instance, research published in 2023 demonstrated that derivatives of this compound exhibited significant anti-breast cancer activity. The synthesis of these derivatives involved reactions with various amines to produce compounds that showed promising results in inhibiting cancer cell proliferation .
Case Study:
- Compound Tested: 2,5-diphenyl-7-chloro-1,3-oxazolo[5,4-d]pyrimidine
- Methodology: In vitro assays were conducted to evaluate the cytotoxicity against breast cancer cell lines.
- Results: Certain derivatives displayed IC50 values in the micromolar range, indicating effective inhibition of cancer cell growth.
Photoluminescent Properties
The compound's unique structure also makes it suitable for applications in material science, particularly in developing photoluminescent materials. Its ability to emit light when excited by radiation can be harnessed in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Research Findings:
- Studies have shown that modifications to the oxazolo-pyrimidine structure can enhance luminescent properties, making them viable candidates for use in display technologies and lighting solutions.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Step 1: Formation of an oxazole ring through cyclization reactions.
- Step 2: Introduction of phenyl groups via electrophilic substitution.
- Step 3: Final cyclization to form the pyrimidine structure.
Table: Synthetic Pathways Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Benzoyl bromide, silver cyanide | Oxazole formation |
| 2 | Electrophilic Substitution | Phenyl halides | Diphenyl substitution |
| 3 | Final Cyclization | POCl₃, N,N-dimethylaniline | Pyrimidine formation |
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structures and understanding their properties. Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.
- Mass Spectrometry (MS) : Employed for molecular weight determination and structural elucidation.
- X-ray Crystallography : Provides detailed information about the molecular arrangement in solid-state.
Mechanism of Action
The mechanism of action of 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the disease being targeted.
Comparison with Similar Compounds
Key Features:
- Structural Analogy to Purines : The oxazole-pyrimidine framework mimics natural nucleic acid bases, enabling interactions with enzymes like purine nucleoside phosphorylase (PNP) and kinases .
- Bioactivity: Derivatives of this scaffold exhibit anticancer, antiviral, and immunosuppressive activities. For example, 7-aminooxazolo[5,4-d]pyrimidines have shown inhibitory effects against ricin toxin (IC50 ~1–3 mM) .
- Thermodynamic Stability: Computational studies indicate that oxazolo[5,4-d]pyrimidines are more thermodynamically stable than isomeric N′-cyanooxazolylacetamidines by ~12–13 kcal·mol<sup>−1</sup>, favoring their synthesis and applications .
Comparison with Similar Compounds
Structural and Functional Analogues
Activity-Specific Comparisons
Anticancer Activity
- Oxazolo[5,4-d]pyrimidines: Derivatives with 5-amino or 7-amino groups exhibit activity against lung (A549), breast (MCF7), and colon (LoVo, HT29) cancer cell lines. Replacing C5 methyl with a proton enhances efficacy compared to earlier analogs (e.g., SCM1–10 series) .
- Thiazolo[5,4-d]pyrimidines : While less potent in anticancer roles, these derivatives show vasodilatory, antiplatelet, and cholesterol-lowering effects .
- Triazolo[4,3-a]pyrimidines : Glycosylated analogs (e.g., compound 3 ) demonstrate moderate activity against MCF-7 cells but require structural optimization for selectivity .
Enzyme Inhibition
- PNP Inhibition: 2,5-Diaminothiazolo[5,4-d]pyrimidin-7(6H)-one (IC50 = 131,000 nM) is significantly weaker than oxazole-based analogs, highlighting the importance of oxygen in the heterocycle for binding affinity .
- Ricin Inhibition: 5-Aminooxazolo[5,4-d]pyrimidin-7(6H)-ones (e.g., compound 2b) inhibit ricin A-chain (IC50 = 2.8 mM), whereas thio- or alkyl-substituted derivatives lack activity .
Biological Activity
2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound belonging to the oxazolopyrimidine class. This compound has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications, due to its diverse biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. It has been studied for its ability to inhibit various kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound showed promising inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. One derivative exhibited an IC50 value of 0.33 µM against VEGFR-2, indicating potent activity in preventing tumor angiogenesis .
Acetylcholinesterase Inhibition
In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on human acetylcholinesterase (hAChE). A study found that certain derivatives inhibited hAChE with IC50 values around 1 µM. This inhibition is relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .
Acaricidal Activity
The acaricidal activity of this compound has also been investigated. Although some derivatives showed lower activity against mite eggs and larvae compared to other oxazolines, the findings suggest potential applications in pest control .
The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The compound's structure allows it to bind effectively at the ATP-binding site of kinases like VEGFR-2 and hAChE.
- Hydrogen Bonding : The presence of a good hydrogen donor system facilitates interactions with target enzymes through classical hydrogen bonds .
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various synthetic routes have been explored to optimize yields and purity .
Case Studies
- VEGFR-2 Inhibition :
- hAChE Inhibition :
Data Tables
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 9n | VEGFR-2 | 0.33 | Potent inhibitor |
| Compound A | hAChE | 1.00 | Significant inhibition |
| Compound B | Acaricidal Activity | N/A | Moderate activity |
Q & A
Q. Table 1: Bioactivity Profile of Selected Derivatives
Q. Table 2: Computational Parameters for Docking Studies
| Software | Target Protein | Ligand Preparation | Key Findings |
|---|---|---|---|
| AutoDock Vina | TYK2 (PDB: 4GIH) | MMFF94 minimization | C5-phenyl enhances hydrophobic packing |
| Schrödinger Maestro | Ricin A-chain | AMBER force field | C5-SH forms H-bonds with Glu177 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
